Macitentan impurity A Macitentan impurity A
Brand Name: Vulcanchem
CAS No.: 441798-25-0
VCID: VC21063122
InChI: InChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25)
SMILES: CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
Molecular Formula: C17H16Br2N6O4S
Molecular Weight: 560.2 g/mol

Macitentan impurity A

CAS No.: 441798-25-0

Cat. No.: VC21063122

Molecular Formula: C17H16Br2N6O4S

Molecular Weight: 560.2 g/mol

* For research use only. Not for human or veterinary use.

Macitentan impurity A - 441798-25-0

Specification

CAS No. 441798-25-0
Molecular Formula C17H16Br2N6O4S
Molecular Weight 560.2 g/mol
IUPAC Name 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine
Standard InChI InChI=1S/C17H16Br2N6O4S/c1-20-30(26,27)25-15-14(11-2-4-12(18)5-3-11)16(24-10-23-15)28-6-7-29-17-21-8-13(19)9-22-17/h2-5,8-10,20H,6-7H2,1H3,(H,23,24,25)
Standard InChI Key BRSITRUZDCGGKH-UHFFFAOYSA-N
SMILES CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
Canonical SMILES CNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator